![molecular formula C19H21BrN4O3 B117314 1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 147676-94-6](/img/structure/B117314.png)

1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

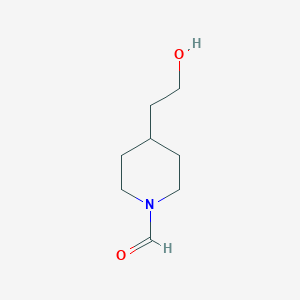

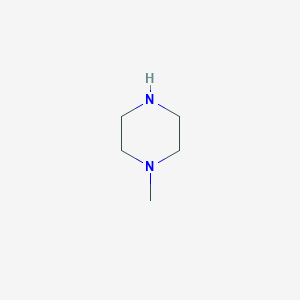

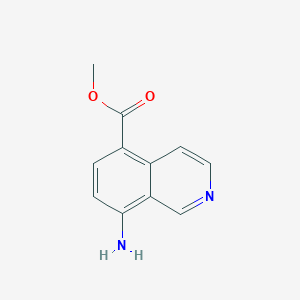

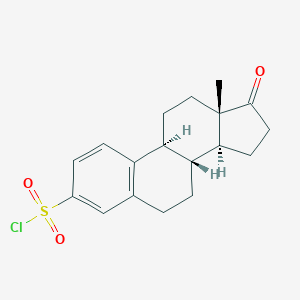

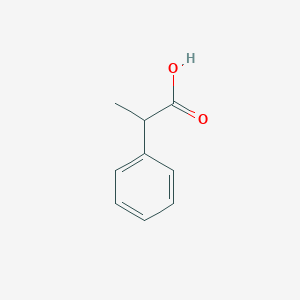

This compound, also known as 1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, has a molecular formula of C19H21BrN4O3 and a molecular weight of 433.3 . It is an intermediate in the preparation of pyrazolopyrimidinones as cGMP phosphodiesterase inhibitors .

Molecular Structure Analysis

The IUPAC name for this compound is 5-[5-(2-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one . The canonical SMILES representation is CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C .Physical And Chemical Properties Analysis

This compound has a melting point of 157-159°C . It is slightly soluble in DMSO and very slightly soluble in methanol when heated . It appears as an off-white to light beige solid .Scientific Research Applications

Phosphodiesterase Inhibitors

This compound serves as an intermediate in the synthesis of pyrazolopyrimidinones, which are potent inhibitors of cyclic guanosine monophosphate (cGMP) specific phosphodiesterase (PDE). These inhibitors have therapeutic applications in treating cardiovascular diseases and erectile dysfunction due to their role in vascular smooth muscle relaxation .

Molecular Probes

Due to its structural specificity, the compound can be used to create molecular probes that bind selectively to certain enzymes or receptors. This application is crucial in understanding enzyme mechanisms and for mapping receptor sites .

Chemical Synthesis

The bromoacetyl group in the compound makes it a valuable building block for chemical synthesis, particularly in creating new molecules through nucleophilic substitution reactions. This is essential for developing novel pharmaceuticals .

Biochemical Research

Researchers can utilize this compound in biochemical assays to study the interaction between drugs and their target enzymes or receptors. It can help in elucidating the pharmacodynamics of new drugs .

Material Science

In material science, the compound’s unique properties could be explored for creating organic semiconductors, which are used in the production of electronic devices like light-emitting diodes (LEDs) and solar cells .

Analytical Chemistry

As a reference standard, this compound can be used in analytical chemistry to calibrate instruments or validate methods, ensuring the accuracy and precision of chemical analyses .

Mechanism of Action

Target of Action

The primary target of this compound is the cGMP phosphodiesterase enzyme . This enzyme plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various physiological processes.

Mode of Action

The compound acts as an inhibitor of the cGMP phosphodiesterase enzyme . By binding to this enzyme, it prevents the hydrolysis of cGMP, leading to an increase in intracellular cGMP levels .

Biochemical Pathways

Increased levels of cGMP can affect various biochemical pathways. One of the most significant is the nitric oxide (NO) pathway . Elevated cGMP levels can enhance the activity of protein kinase G (PKG), which in turn can lead to the relaxation of smooth muscle cells, among other effects .

Pharmacokinetics

It is slightly soluble in DMSO and very slightly soluble in heated methanol , suggesting that its bioavailability may be influenced by these properties.

Result of Action

The increase in intracellular cGMP levels resulting from the inhibition of the cGMP phosphodiesterase enzyme can have various molecular and cellular effects. These include the relaxation of smooth muscle cells, which is a key mechanism in the treatment of certain conditions like erectile dysfunction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, its storage temperature is recommended to be -20°C in an inert atmosphere , suggesting that it may be sensitive to higher temperatures

properties

IUPAC Name |

5-[5-(2-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,21,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIASSJCOLPSEOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

Q & A

Q1: The compound contains a bromoacetyl group. What is the significance of this functional group in medicinal chemistry?

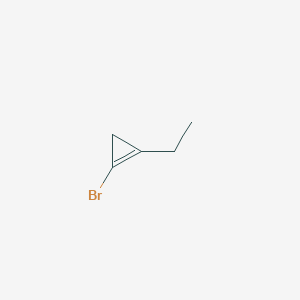

A1: The bromoacetyl group is considered a highly reactive electrophilic group, making it a valuable tool in medicinal chemistry. [, ] This reactivity stems from the electron-withdrawing nature of both the bromine atom and the carbonyl group, making the adjacent carbon atom susceptible to nucleophilic attack.

Q2: The research papers discuss various heterocyclic compounds with biological activity. How does the structure of this specific compound relate to potential biological activity?

A2: While predicting specific biological activity requires extensive testing, we can analyze the structure of 1,4-dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one for potential pharmacophores and compare it to compounds discussed in the papers.

- Bromoacetyl group: As discussed earlier, this group can potentially interact with nucleophilic residues in proteins, suggesting potential for enzyme inhibition. []

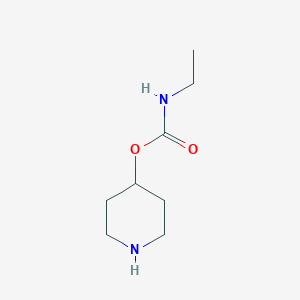

- Substituents: The ethoxyphenyl and propyl groups can influence the compound's lipophilicity, solubility, and its ability to interact with hydrophobic pockets in target proteins. []

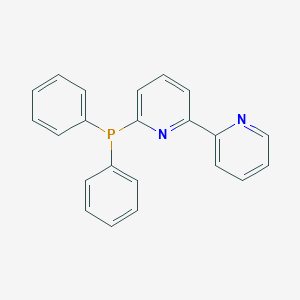

Q3: The provided research highlights the synthesis of various nitrogen-containing heterocycles. Could you elaborate on the synthetic strategies potentially applicable to obtain 1,4-dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one?

A3: While the exact synthesis of this complex molecule is not detailed in the provided papers, we can extrapolate potential approaches based on the described reactions and known synthetic methods.

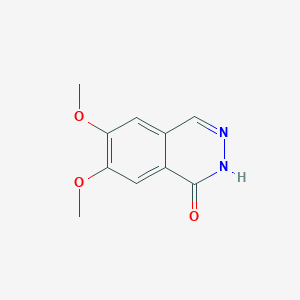

- Pyrazolo[4,3-d]pyrimidin-7-one core: This core can be synthesized using established methods like condensation reactions between substituted pyrazoles and pyrimidines. [, , ]

- Bromoacetylation: Introduction of the bromoacetyl group could be achieved by reacting the appropriate precursor with bromoacetyl bromide in the presence of a suitable base. []

Q4: The papers mention SAR studies. How could researchers use SAR to explore the biological activity of 1,4-dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one?

A4: SAR studies are crucial in drug discovery to understand how structural modifications impact biological activity. Researchers could synthesize a library of analogs of 1,4-dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one with variations in:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.